REACTION_CXSMILES
|
CC(C)(OC([NH:7][C:8]1[CH:18]=[CH:17][C:11]([O:12][CH2:13][C:14]([NH2:16])=[O:15])=[CH:10][C:9]=1[CH3:19])=O)C>FC(F)(F)C(O)=O>[NH2:7][C:8]1[CH:18]=[CH:17][C:11]([O:12][CH2:13][C:14]([NH2:16])=[O:15])=[CH:10][C:9]=1[CH3:19]
|
Name
|
4-(1,1-dimethylethoxycarbonyl)amino-3-methylphenoxyacetamide
|
Quantity
|
4.91 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)NC1=C(C=C(OCC(=O)N)C=C1)C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
This solution was stirred at 0° C. for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The trifluoroacetic acid was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc and aqueous NaHCO3 solution
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(OCC(=O)N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |